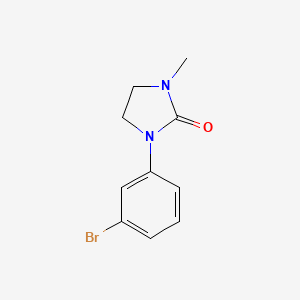

1-(3-Bromophenyl)-3-methylimidazolidin-2-one

説明

1-(3-Bromophenyl)-3-methylimidazolidin-2-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3-Bromophenyl)-3-methylimidazolidin-2-one, a compound with the CAS number 91798-98-0, belongs to the class of imidazolidinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an imidazolidinone core. The presence of the bromine atom enhances its biological activity by potentially increasing lipophilicity and influencing receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, including neurotransmitter receptors, which could modulate signaling pathways involved in mood regulation and anxiety.

- Enzyme Inhibition : It is suggested that this compound can inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine.

Biochemical Interactions

This compound has been shown to interact with several biochemical pathways:

- Neurotransmitter Systems : By inhibiting MAO, the compound may enhance serotonergic and dopaminergic signaling, potentially providing antidepressant effects.

- Cell Signaling Pathways : The compound may activate pathways such as cAMP signaling, leading to downstream effects on gene expression and cellular metabolism.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that imidazolidinones can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hepatoma | TBD | Apoptosis induction |

| Similar Imidazolidinones | Various | 30 - 40 | Mitochondrial disruption |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains by interfering with their proliferation pathways .

Case Studies

Several studies have explored the biological activities of imidazolidinones:

- Antidepressant Effects : A study indicated that imidazolidinone derivatives could reduce depressive-like behaviors in animal models by enhancing serotonergic signaling .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against hepatoma cell lines with IC50 values indicating significant potential for further development as anticancer agents .

科学的研究の応用

Medicinal Chemistry Applications

1-(3-Bromophenyl)-3-methylimidazolidin-2-one has been studied for its potential therapeutic applications, particularly in the field of drug development. Its structure allows for interactions with various biological targets, making it a candidate for the design of new pharmaceuticals.

Inhibition Studies

Research has indicated that imidazolidinone derivatives can act as inhibitors for specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. The inhibition of this enzyme can lead to increased insulin sensitivity and reduced cortisol levels, suggesting a potential application in treating conditions like obesity and diabetes .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions. These synthetic routes are significant for producing the compound in a laboratory setting, facilitating further research into its properties and applications.

Synthesis via Carboamination Reactions

A notable method involves the use of N-allylureas and aryl bromides in Pd-catalyzed carboamination reactions. This approach has shown good yields and selectivity, allowing for the efficient production of imidazolidinones .

Research into the biological activity of this compound has revealed its potential as an anticancer agent. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as effective chemotherapeutic agents.

Case Studies

Several case studies have documented the effectiveness of imidazolidinone derivatives in preclinical trials:

- Anticancer Activity: A study found that certain imidazolidinones exhibited potent activity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: Another investigation reported that derivatives of imidazolidinones showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Comparative Analysis of Imidazolidinone Derivatives

特性

IUPAC Name |

1-(3-bromophenyl)-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-12-5-6-13(10(12)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYWHCMSTNNAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。